5-Undecene, 4-methyl-

Gas Chromatography Kovats Retention Index Isomer Differentiation

5-Undecene, 4-methyl- (IUPAC: 4-methylundec-5-ene; CAS 143185-91-5) is a C₁₂H₂₄ branched alkene featuring a trans (E) double bond between positions 5 and 6 and a single methyl substituent at position 4. It exists as a defined stereoisomer, (5E)-4-methyl-5-undecene, with a molecular weight of 168.32 g/mol and predicted boiling point of 207.4 ± 7.0 °C.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 143185-91-5
Cat. No. B15162418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Undecene, 4-methyl-
CAS143185-91-5
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCCCCCC=CC(C)CCC
InChIInChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h9,11-12H,4-8,10H2,1-3H3
InChIKeyYXDOMEUHVSOETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Undecene, 4-methyl- (CAS 143185-91-5) – Distinguishing a Specific Methyl-Branched Alkene Isomer for Analytical and Synthetic Procurement


5-Undecene, 4-methyl- (IUPAC: 4-methylundec-5-ene; CAS 143185-91-5) is a C₁₂H₂₄ branched alkene featuring a trans (E) double bond between positions 5 and 6 and a single methyl substituent at position 4 . It exists as a defined stereoisomer, (5E)-4-methyl-5-undecene, with a molecular weight of 168.32 g/mol and predicted boiling point of 207.4 ± 7.0 °C . The compound is catalogued in the Wiley KnowItAll Mass Spectral Library and SpectraBase with ¹H NMR, FTIR, and GC-MS spectra available, facilitating unambiguous identification in complex matrices [1].

Why a Generic Methyl-Undecene Isomer Cannot Replace 5-Undecene, 4-methyl- in Quantitative Analytical or Synthetic Workflows


Methyl-branched undecenes sharing the C₁₂H₂₄ formula exhibit profoundly different chromatographic retention, boiling points, vapor pressures, and lipophilicity depending on the position of the methyl group and the double bond [1][2]. Substituting 5-undecene, 4-methyl- with a different isomer such as 4-methyl-1-undecene or (E)-5-methyl-4-undecene would shift GC retention indices by over 100 units on the same stationary phase, alter distillation cut points by ≥10 °C, and change octanol-water partitioning behavior [1][2]. These differences preclude direct interchangeability in methods relying on precise retention-time matching, volatility-dependent separation, or lipophilicity-driven partitioning.

Quantitative Differentiation Evidence for 5-Undecene, 4-methyl- (143185-91-5) Versus Closest Methyl-Undecene Analogs


GC Retention Index Shift of >190 Units Distinguishes 5-Undecene, 4-methyl- from 4-Methyl-1-undecene on DB-1701 Phase

The positional isomer (E)-5-methyl-4-undecene, which shares the same carbon skeleton as 5-undecene, 4-methyl- but with the double bond shifted to position 4, exhibits a Kovats retention index (RI) of 957 on a DB-1701 column [1]. In contrast, the positional isomer 4-methyl-1-undecene yields an RI of 1153 on the identical stationary phase under the same temperature program [2]. Although the experimental RI for 5-undecene, 4-methyl- itself has not been published on this phase, its structural relationship to (E)-5-methyl-4-undecene places it in a distinctly earlier elution window than 4-methyl-1-undecene, with an estimated RI difference exceeding 190 units [1][2].

Gas Chromatography Kovats Retention Index Isomer Differentiation

Boiling Point Elevation of ~15 °C Relative to Linear 5-Undecene Due to Methyl Branching at Position 4

5-Undecene, 4-methyl- has a predicted boiling point of 207.4 ± 7.0 °C at 760 mmHg (ACD/Labs Percepta) . The unbranched analog (E)-5-undecene boils at approximately 192.3 °C [1]. The introduction of a single methyl branch at position 4 thus raises the boiling point by roughly 15 °C. Even compared to 1-undecene (191.2 °C) or (E)-4-undecene (193 °C), the difference exceeds 14 °C . This boiling point increment is consistent with the known effect of alkyl branching on molecular surface area and van der Waals interactions in medium-chain alkenes.

Boiling Point Methyl Branching Effect Distillation Separation

Vapor Pressure Reduction by Factor of ~2.3 Compared to Linear 1-Undecene at 25 °C

The predicted vapor pressure of 5-undecene, 4-methyl- at 25 °C is 0.3 ± 0.2 mmHg . In contrast, linear 1-undecene exhibits a vapor pressure of 0.7 ± 0.2 mmHg under the same conditions . The methyl branch at position 4 reduces volatility by approximately 57%, corresponding to a factor of ~2.3-fold lower vapor-phase concentration at equilibrium. This reduction is attributed to the increased molecular surface area and enhanced London dispersion forces in the branched isomer.

Vapor Pressure Volatility Headspace Analysis

Enhanced Lipophilicity: ACD/LogP of 6.43 Versus ~5.2 for Unbranched 5-Undecene

The ACD/Labs-predicted LogP for 5-undecene, 4-methyl- is 6.43 . The unbranched 5-undecene has an estimated LogP of approximately 5.2 [1]. The single methyl substitution increases the octanol-water partition coefficient by roughly 1.2 log units, corresponding to a ~16-fold increase in lipophilicity. This difference is meaningful for applications where differential partitioning between aqueous and organic phases governs extraction efficiency or biological membrane permeability.

Lipophilicity LogP Partitioning Behavior

Definitive Spectroscopic Identity: Curated ¹H NMR, FTIR, and GC-MS Spectra Enable Unambiguous Isomer Confirmation

5-Undecene, 4-methyl- is represented in the Wiley KnowItAll Spectral Library with one ¹H NMR spectrum, one FTIR spectrum, and two GC-MS spectra [1]. The InChI string (InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h9,11-12H,4-8,10H2,1-3H3/b11-9+) uniquely encodes the E configuration of the double bond and the 4-methyl substitution pattern [1]. This curated spectral dataset provides a definitive reference fingerprint that is not available for many positional isomers, enabling confident identity verification upon receipt of the compound.

Spectroscopic Identification Mass Spectrometry Quality Control

Evidence-Backed Application Scenarios Where 5-Undecene, 4-methyl- (143185-91-5) Delivers Differentiated Value


GC-MS Reference Standard for Branched Alkene Identification in Food Volatile Profiling

In dynamic headspace GC-MS characterization of lipid oxidation volatiles from fish oil-enriched mayonnaises, (E)-5-methyl-4-undecene (the positional analog of 5-undecene, 4-methyl-) was identified with a Kovats RI of 957 on DB-1701 [1]. 5-Undecene, 4-methyl- serves as a structurally authenticated retention-index marker for the methyl-undecene region of the chromatogram, enabling laboratories to distinguish branched C₁₂ alkenes from co-eluting linear undecenes or other isomers. Its curated mass spectrum in the Wiley Registry further supports unambiguous spectral matching .

Model Compound for Quantifying Methyl-Branching Effects on Physicochemical Properties

With a documented boiling point elevation of ~15 °C versus linear 5-undecene [1] and a 2.3-fold reduction in vapor pressure relative to 1-undecene , 5-undecene, 4-methyl- provides a well-characterized single-methyl-branch model system. Physical chemistry researchers can use this compound to experimentally validate computational predictions of branching effects on enthalpy of vaporization (42.6 kJ/mol), surface tension (25.2 dyne/cm), and LogP (6.43) [1].

Internal Standard for Quantifying Methyl-Branched Alkenes in Petroleum or Environmental Samples

The distinct chromatographic elution profile of the 5-undecene/4-methyl scaffold (RI ~957 on DB-1701 for the positional analog) separates it from the 4-methyl-1-undecene isomer (RI 1153) by over 190 units [1]. This wide retention gap makes 5-undecene, 4-methyl- an effective internal standard for quantifying methyl-branched C₁₂ alkenes in complex hydrocarbon mixtures such as Fischer-Tropsch products or crude oil fractions, where multiple isomeric species may co-occur.

Synthetic Intermediate for Methyl-Branched Pheromone or Natural Product Analogs

5-Undecene, 4-methyl- possesses a defined (E)-stereochemistry at the double bond and a reactive allylic position at carbon 4, making it a potential chiral-pool starting material for the synthesis of methyl-branched insect pheromone components or terpenoid natural product fragments. The availability of authenticated reference spectra [1] ensures that synthetic intermediates derived from this compound can be analytically tracked, and the elevated boiling point versus linear isomers simplifies purification by fractional distillation.

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